REACTION_CXSMILES
|
ClC1C=CC=C(C(OO)=[O:9])C=1.[C:12]1([OH:22])[C:21]2[CH2:20][CH:19]=[CH:18][CH2:17][C:16]=2[CH:15]=[CH:14][CH:13]=1.CCOCC.C(=O)(O)[O-].[Na+]>C(OCC)(=O)C>[O:9]1[CH:19]2[CH:18]1[CH2:17][C:16]1[CH:15]=[CH:14][CH:13]=[C:12]([OH:22])[C:21]=1[CH2:20]2 |f:3.4|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=2CC=CCC12)O
|
Name
|
|
Quantity
|
225 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After 16 hours at ambient temperature the slurry is poured into a cooled
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
After 15 minutes the organic phase is separated
|
Duration
|
15 min
|
Type
|
WASH
|
Details
|
washed with water, saturated salt solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Solvent removal
|
Type
|
CUSTOM
|
Details
|
gives an oil which
|
Type
|
CUSTOM
|
Details
|
is triturated with two 100 ml portions of boiling hexane
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from 150 ml of 1:1 hexane-ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
O1C2CC=3C=CC=C(C3CC21)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 40.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |